molecular formula C20H13N3O3S B2779607 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 863589-02-0

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2779607
CAS RN: 863589-02-0
M. Wt: 375.4
InChI Key: RAFYCLYEJZUBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” is a type of N-heterocyclic compound . These compounds have been shown to have potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .


Synthesis Analysis

These compounds were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded these compounds .


Chemical Reactions Analysis

The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity .

Scientific Research Applications

Microwave-assisted Synthesis Inspired by Marine Topsentines and Nortopsentines

A study by Deau et al. (2014) discusses the synthesis of novel compounds, including thiazolo[5,4-b]pyridine derivatives inspired by marine topsentines and nortopsentines. These compounds were synthesized using microwave-assisted techniques, showcasing a method for producing various polyaromatic carboximidamides, which could have implications in drug discovery and materials science Deau, E., Dubouilh-Benard, C., Levacher, V., & Besson, T. (2014).

Novel Bioactive Sulfonamide Thiazole Derivatives as Potential Insecticidal Agents

Soliman et al. (2020) synthesized a novel series of sulfonamide-bearing thiazole moiety derivatives, aimed at serving as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study highlights the application of thiazole derivatives in agricultural science, demonstrating significant insecticidal activity and providing a foundation for developing new pest management solutions Soliman, N. N., Abd El Salam, M., Fadda, A., & Abdelmotaal, M. (2020).

Antimicrobial and Anti-proliferative Activities of Thiazole Derivatives

Mansour et al. (2020) reported on the synthesis and evaluation of thiazole derivatives linked to the benzo[1,3]dioxole moiety for their antimicrobial and antiproliferative activities. This research showcases the potential therapeutic applications of these compounds, particularly in fighting bacterial infections and cancer cell proliferation Mansour, E., Aboelnaga, A., Nassar, E., & Elewa, S. I. (2020).

Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) explored the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB. Their work contributes to the development of new antituberculosis agents, showing promise in addressing the challenge of tuberculosis resistance Jeankumar, V. U., Renuka, J., Santosh, P., Soni, V., Sridevi, J., Suryadevara, P., Yogeeswari, P., & Sriram, D. (2013).

properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-18(13-5-8-16-17(10-13)26-11-25-16)22-14-6-3-12(4-7-14)19-23-15-2-1-9-21-20(15)27-19/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFYCLYEJZUBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.